(3-Chloro-5-fluoro-4-pyridyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(3-Chloro-5-fluoro-4-pyridyl)methanol” is a chemical compound with the molecular formula C₆H₅ClFNO. Its systematic name is 3-chloro-5-fluoro-pyridin-4-yl methanol .
- The compound contains a pyridine ring substituted with chlorine, fluorine, and a hydroxymethyl group. These substituents significantly influence its properties.
Vorbereitungsmethoden
- Synthesis of fluorinated pyridines involves various methods. For this compound, specific synthetic routes are not widely documented, but we can infer from related reactions.
- One approach could involve the introduction of the chlorine and fluorine substituents onto a pyridine ring using appropriate reagents. detailed conditions would require further research.
- Industrial production methods may involve scalable processes, but specific examples for this compound are scarce.
Analyse Chemischer Reaktionen
Reactivity: Fluoropyridines are generally less reactive than their chlorinated or brominated counterparts due to the electron-withdrawing effect of fluorine.
Common Reactions:
Major Products: Depending on reaction conditions, products may include derivatives with different substitution patterns.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fluoropyridines serve as building blocks in medicinal chemistry and agrochemicals . Their unique properties make them valuable for modifying lead structures.
Biology and Medicine: Fluorine-containing compounds play a crucial role in drug discovery
Industry: Fluorinated compounds find applications in materials science, electronics, and specialty chemicals.
Wirkmechanismus
- Unfortunately, detailed information about the mechanism of action for this specific compound is not readily available. Further research would be necessary to elucidate its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: “(3-Chloro-5-fluoro-4-pyridyl)methanol” stands out due to its specific combination of chlorine, fluorine, and hydroxymethyl groups.
Eigenschaften
Molekularformel |
C6H5ClFNO |
---|---|
Molekulargewicht |
161.56 g/mol |
IUPAC-Name |
(3-chloro-5-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 |
InChI-Schlüssel |
NAKXDAFHVWFFBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.